molecular formula C16H18N2O2S B2799519 1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea CAS No. 1211358-78-9

1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Cat. No.: B2799519
CAS No.: 1211358-78-9
M. Wt: 302.39
InChI Key: DIHYLCIWMQSYMU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a urea derivative featuring a 3-methoxyphenyl group and a cyclopropylmethyl moiety substituted with a thiophen-2-yl ring. This compound combines electron-donating (methoxy) and aromatic (thiophene) functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-13-5-2-4-12(10-13)18-15(19)17-11-16(7-8-16)14-6-3-9-21-14/h2-6,9-10H,7-8,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHYLCIWMQSYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea typically involves the reaction of 3-methoxyaniline with a cyclopropyl isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly. The purification process may also be scaled up using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea.

    Reduction: Formation of 1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl and thiophenyl groups can enhance its binding affinity and specificity towards these targets, potentially leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Substituent Variations and Molecular Weight

The table below compares the target compound with structurally related urea derivatives from the evidence:

Compound Name/ID Substituent 1 Substituent 2/Backbone Molecular Weight (g/mol) Yield (%) Reference
Target Compound 3-Methoxyphenyl (1-(thiophen-2-yl)cyclopropyl)methyl 312.38 (calculated) N/A -
11l () 3-Methoxyphenyl 4-(4-((Piperazinyl-hydrazinyl)methyl)thiazolylphenyl 496.3 85.2
BJ50615 () Thiophen-2-yl [1-(thiophen-2-yl)cyclopropyl]methyl 278.39 N/A
6l () 4-Cyanophenyl 3-Methoxyphenyl 268.1 83.0
1-(3-Isopropylphenyl)-3,3-dimethylurea () 3-Isopropylphenyl Dimethylurea 206.29 N/A
Key Observations:
  • Target Compound vs. 11l (): The target lacks the thiazole-piperazine-hydrazinyl moiety present in 11l, resulting in a significantly lower molecular weight (~312 vs. 496 g/mol). This simplification may enhance metabolic stability or bioavailability .
  • Target Compound vs.
  • Role of Cyclopropane: The cyclopropylmethyl group in the target compound and BJ50615 introduces conformational rigidity, which may enhance target selectivity compared to flexible analogs like 6l .

Electronic and Solubility Profiles

  • 3-Methoxyphenyl Group: The methoxy substituent increases electron density on the phenyl ring, improving solubility in polar solvents compared to halogenated derivatives (e.g., 11b in with 3,5-dichlorophenyl) .
  • Thiophene vs.

Potential Structure-Activity Relationships (SAR)

While biological data are absent in the evidence, SAR trends can be inferred:

  • Electron-Donating Groups: The 3-methoxy group may enhance interactions with hydrophilic binding pockets, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in 11d) that favor hydrophobic interactions .
  • Aromatic Systems: Thiophene and phenyl rings enable π-π stacking with protein targets, a feature shared with Montelukast (), which uses quinoline for similar purposes .

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